molecular formula C9H9N3OS B066264 2-(1,3-Benzothiazol-2-yl)acetohydrazide CAS No. 175440-94-5

2-(1,3-Benzothiazol-2-yl)acetohydrazide

Cat. No. B066264
M. Wt: 207.25 g/mol
InChI Key: VXGUJUIXLUKHRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Benzothiazol-2-yl)acetohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as benzothiazole hydrazone and has a molecular formula of C9H9N3OS. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).

Scientific Research Applications

2-(1,3-Benzothiazol-2-yl)acetohydrazide has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit antimicrobial, antifungal, antitumor, and antioxidant properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a corrosion inhibitor.

Mechanism Of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-yl)acetohydrazide is not fully understood. However, it has been reported to act by inhibiting the growth of microorganisms and cancer cells. It is believed to achieve this by interfering with the DNA synthesis and cell division processes.

Biochemical And Physiological Effects

2-(1,3-Benzothiazol-2-yl)acetohydrazide has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce oxidative stress, and inhibit the growth of microorganisms such as Escherichia coli and Staphylococcus aureus.

Advantages And Limitations For Lab Experiments

The advantages of using 2-(1,3-Benzothiazol-2-yl)acetohydrazide in lab experiments include its ease of synthesis, low cost, and potential applications in various fields of scientific research. However, its limitations include its low solubility in water, which can limit its use in aqueous systems, and its potential toxicity to living organisms.

Future Directions

There are several future directions for the research on 2-(1,3-Benzothiazol-2-yl)acetohydrazide. These include:
1. Investigating its potential use as a fluorescent probe for the detection of metal ions in environmental and biological samples.
2. Studying its potential use as a corrosion inhibitor for metal surfaces.
3. Investigating its potential use as an antifungal agent for the treatment of fungal infections.
4. Studying its potential use as an antioxidant for the prevention of oxidative stress-related diseases.
5. Investigating its potential use as an antimicrobial agent for the treatment of bacterial infections.
Conclusion:
In conclusion, 2-(1,3-Benzothiazol-2-yl)acetohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ease of synthesis, low cost, and potential applications make it an attractive compound for further research. The future directions for research on this compound are diverse and offer a wide range of potential applications.

Synthesis Methods

The synthesis of 2-(1,3-Benzothiazol-2-yl)acetohydrazide involves the reaction of 2-aminobenzothiazole with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in ethanol, and the resulting product is purified by recrystallization. This method has been reported to yield a high percentage of the desired product with good purity.

properties

CAS RN

175440-94-5

Product Name

2-(1,3-Benzothiazol-2-yl)acetohydrazide

Molecular Formula

C9H9N3OS

Molecular Weight

207.25 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)acetohydrazide

InChI

InChI=1S/C9H9N3OS/c10-12-8(13)5-9-11-6-3-1-2-4-7(6)14-9/h1-4H,5,10H2,(H,12,13)

InChI Key

VXGUJUIXLUKHRG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)CC(=O)NN

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CC(=O)NN

synonyms

2-Benzothiazoleaceticacid,hydrazide(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.